2-(2,4-Difluorophenyl)-4-ethenylpyridine
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Overview
Description
2-(2,4-Difluorophenyl)-4-ethenylpyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an ethenyl group attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-4-ethenylpyridine can be achieved through several methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with 4-vinylpyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-4-ethenylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-Difluorophenyl)-4-ethenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-4-ethenylpyridine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Lacks the ethenyl group but shares similar fluorination on the phenyl ring.
2-(2,4-Difluorophenyl)-N,N-dimethylpyridine: Contains additional dimethyl groups on the pyridine ring
Uniqueness
2-(2,4-Difluorophenyl)-4-ethenylpyridine is unique due to the presence of both fluorine atoms and an ethenyl group, which confer distinct chemical and biological properties. The ethenyl group enhances its reactivity and potential for further functionalization, while the fluorine atoms improve its stability and binding affinity in biological systems .
Properties
CAS No. |
917495-78-4 |
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Molecular Formula |
C13H9F2N |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-4-ethenylpyridine |
InChI |
InChI=1S/C13H9F2N/c1-2-9-5-6-16-13(7-9)11-4-3-10(14)8-12(11)15/h2-8H,1H2 |
InChI Key |
JWMGUWHBMJXSMX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=NC=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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